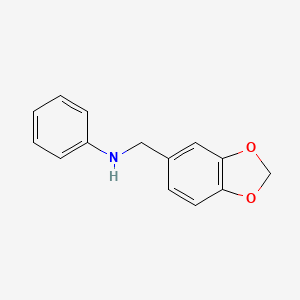

N-(2H-1,3-benzodioxol-5-ylmethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-2-4-12(5-3-1)15-9-11-6-7-13-14(8-11)17-10-16-13/h1-8,15H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPTUQPYCPKYRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401277698 | |

| Record name | N-Phenyl-1,3-benzodioxole-5-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3526-42-9 | |

| Record name | N-Phenyl-1,3-benzodioxole-5-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3526-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenyl-1,3-benzodioxole-5-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2h 1,3 Benzodioxol 5 Ylmethyl Aniline

Classical Synthetic Pathways

Traditional methods for the formation of the N-benzyl aniline (B41778) scaffold primarily rely on two robust and widely utilized reactions: the formation and subsequent reduction of an imine intermediate, or a direct one-pot reductive amination.

The initial step in a common two-step synthesis of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline involves the condensation reaction between piperonal (B3395001) (3,4-methylenedioxybenzaldehyde) and aniline to form an imine, also known as a Schiff base. This reaction is a cornerstone of amine synthesis. The resulting imine, N-(1,3-benzodioxol-5-ylmethylene)aniline, is the direct precursor to the target compound.

A structurally related example is the formation of N-[(E)-1,3-Benzodioxol-5-yl-methyl-idene]-4-methyl-aniline, synthesized from piperonal and 4-methyl-aniline. nih.gov In this type of reaction, the aldehyde and aniline are typically reacted in a suitable solvent, often with acid or base catalysis and removal of water to drive the equilibrium towards the imine product. The virtually planar piperonal group reacts with the aniline derivative to form the C=N double bond characteristic of an imine. nih.gov This intermediate is then isolated before being subjected to a reduction step to yield the final secondary amine.

Reductive amination represents a more direct and highly efficient method for synthesizing secondary amines like this compound. This approach combines the condensation of an aldehyde with an amine and the reduction of the intermediate imine into a single, one-pot procedure. rsc.org The reaction involves mixing piperonal and aniline, often in the presence of a reducing agent that is selective for the imine functional group.

This methodology is a key tool in medicinal chemistry for the mono-alkylation of amines and anilines. rsc.org A variety of reducing agents can be employed, each with its own advantages concerning reactivity, selectivity, and operational simplicity. The choice of reductant is crucial for the success of the reaction, preventing the undesired reduction of the starting aldehyde. Common laboratory-scale reducing agents include sodium borohydride (B1222165), sodium triacetoxyborohydride (B8407120), and catalytic hydrogenation. The direct reductive amination of aldehydes with aniline derivatives can be performed using various catalytic systems, which surmounts drawbacks of older protocols by avoiding the handling of hazardous reagents and simplifying work-ups. rsc.org

| Reducing System | Reactants | Key Features | Reference |

|---|---|---|---|

| InCl3/Et3SiH/MeOH | Aldehydes, Ketones, Amines | Highly chemoselective, tolerates various functional groups (esters, acids, olefins). | organic-chemistry.org |

| [RuCl2(p-cymene)]2/Ph2SiH2 | Aldehydes, Anilines | Efficient for producing secondary and tertiary amines in good yields. | organic-chemistry.org |

| H-cube Technology (Catalytic Hydrogenation) | Functionalized Aldehydes, Aniline Derivatives | "In situ" imine formation and reduction, easy work-up, no acid required. | rsc.org |

Advanced and Catalytic Synthetic Strategies

Modern synthetic chemistry has focused on developing more efficient and sustainable methods for C-N bond formation. These include the use of transition metal catalysts and the optimization of reaction conditions to improve yields and reduce waste.

A prominent advanced strategy for the N-alkylation of anilines involves ruthenium-catalyzed reactions with alcohols, operating via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. rsc.orgrsc.org In this process, the catalyst temporarily abstracts hydrogen from the alcohol (e.g., piperonyl alcohol) to form an aldehyde (piperonal) in situ. This aldehyde then reacts with the aniline to form an imine, which is subsequently reduced by the hydrogen held by the catalyst, regenerating the catalyst and forming the final N-alkylated aniline product.

This method is highly atom-economical as the only byproduct is water. Ruthenium complexes are particularly effective for this transformation, successfully catalyzing the N-alkylation of various aniline derivatives with primary alcohols to give the corresponding amino products in high yields. rsc.orgrsc.org This strategy avoids the need to handle aldehydes, which can be unstable or toxic, and utilizes more readily available and stable alcohol starting materials.

| Catalyst System | Reaction Type | Substrates | Key Advantage | Reference |

|---|---|---|---|---|

| Ruthenium Complexes | N-alkylation via Borrowing Hydrogen | Anilines, Primary Alcohols | High atom economy, avoids use of aldehydes, forms water as the only byproduct. | rsc.orgrsc.org |

Optimization can involve several aspects:

Catalyst and Ligand Development : The discovery of new ligands can dramatically improve the selectivity and reactivity of a catalytic reaction. For instance, specific S,O-ligands have been shown to promote the para-selective C-H olefination of aniline derivatives catalyzed by palladium, suggesting that ligand design is key to controlling reaction outcomes. uva.nl

Reaction Conditions : Fine-tuning parameters such as solvent, temperature, reaction time, and reactant stoichiometry can lead to significant improvements in product yield and purity.

Scalability : A process that works well on a laboratory scale must be robust enough to be scaled up for larger-scale production. This requires ensuring that the reaction is operationally simple and safe. uva.nl

While a specific multi-step optimization for this compound is not detailed in the provided sources, the principles apply broadly to the synthesis of substituted aniline derivatives. The goal is to streamline the process, often by combining reaction steps into one-pot procedures, to increase efficiency. uva.nl

The application of green chemistry principles to the synthesis of amines is an area of growing importance. The goal is to design chemical processes that are more environmentally benign by maximizing reactant efficiency and minimizing waste. rsc.org Key principles include atom economy, the use of safer chemicals and solvents, and designing for energy efficiency. researchgate.net

Several strategies align with these principles in the context of synthesizing this compound:

Atom Economy : Catalytic processes like the ruthenium-catalyzed N-alkylation with alcohols are inherently more atom-economical than classical methods that use stoichiometric reagents. rsc.org The borrowing hydrogen strategy is a prime example, where the ideal byproduct is simply water. rsc.org

Use of Safer Solvents : Efforts are made to replace hazardous organic solvents with greener alternatives. For many amine syntheses, reactions can be performed in water using surfactants or under solvent-free conditions, significantly reducing environmental impact. researchgate.netyoutube.com

Catalysis : The use of recyclable catalysts, such as nanoparticles, aligns with green chemistry principles by reducing waste and allowing for more efficient processes. researchgate.net The development of metal-free catalytic systems for C-N bond formation also represents a significant advance in this area. uni-bayreuth.de

Waste Reduction : Designing synthetic routes to minimize the formation of byproducts is a central tenet. For example, improving the Gabriel synthesis by enabling the recovery and reuse of the phthalyl coproduct enhances the atom economy of this classical method for preparing primary amines. rsc.org

By incorporating these principles, the synthesis of this compound and related compounds can be made more sustainable and efficient. researchgate.net

Precursor Chemistry and Intermediate Transformations

The synthesis of this compound relies on the strategic combination of two key aromatic moieties: a benzodioxole unit and an aniline unit. The formation of this target molecule involves the synthesis of appropriate precursors for each of these rings, followed by a coupling reaction and subsequent purification of the intermediates and the final product.

Synthesis of Benzodioxole Ring Precursors

The 1,3-benzodioxole (B145889) (also known as methylenedioxybenzene) ring system is a crucial structural component and is typically synthesized from catechol. wikipedia.org The primary method involves the reaction of catechol with a suitable one-carbon electrophile that can form the methylenedioxy bridge.

One common and historical method for the synthesis of the 1,3-benzodioxole core is the Williamson ether synthesis-based cyclization using a dihalomethane, such as dibromomethane (B42720) or dichloromethane, in the presence of a base. Catechol is deprotonated by a strong base to form the catecholate dianion, which then acts as a nucleophile, displacing both halogen atoms on the methylene (B1212753) halide in a sequential intramolecular cyclization to form the five-membered dioxole ring.

Another significant method involves the condensation of catechol with methanol, which serves as the source for the methylene bridge. chemicalbook.com This reaction is generally carried out in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. chemicalbook.com The conditions for these reactions, including temperature and pH, must be carefully controlled to achieve high yields and purity. chemicalbook.com

For the specific synthesis of this compound, precursors are typically functionalized at the 5-position of the benzodioxole ring. Common starting materials include piperonal (3,4-methylenedioxybenzaldehyde) or piperonyl alcohol (3,4-methylenedioxybenzyl alcohol), which are derived from naturally occurring sources like safrole or synthesized from 1,3-benzodioxole via electrophilic aromatic substitution reactions such as formylation. researchgate.net These functionalized precursors provide the necessary electrophilic center for subsequent reaction with aniline.

| Precursor Type | Starting Material | Key Reagents | Reaction Type |

|---|---|---|---|

| Benzodioxole Core | Catechol | Dihalomethane (e.g., CH₂Br₂), Base | Williamson Ether Synthesis / Cyclization |

| Benzodioxole Core | Catechol | Methanol, Strong Acid Catalyst | Condensation |

| Functionalized Precursor | 1,3-Benzodioxole | Vilsmeier-Haack or Gattermann reagents | Formylation (to produce Piperonal) |

| Functionalized Precursor | Piperonal | Reducing agent (e.g., NaBH₄) | Reduction (to produce Piperonyl alcohol) |

Preparative Routes for Aniline Derivatives

The formation of the C-N bond between the benzodioxole methyl group and the aniline nitrogen is the key step in synthesizing the target compound. The two most prominent methods for achieving this transformation are direct N-alkylation and reductive amination.

N-Alkylation: This approach involves the reaction of aniline with an electrophilic piperonyl derivative, such as piperonyl chloride or piperonyl bromide. Aniline acts as the nucleophile, displacing the halide to form the secondary amine. A significant challenge in this method is preventing over-alkylation, which leads to the formation of the tertiary amine, N,N-bis(2H-1,3-benzodioxol-5-ylmethyl)aniline, and potentially a quaternary ammonium (B1175870) salt. To favor mono-alkylation, reaction conditions can be optimized, for instance, by using an excess of aniline relative to the alkylating agent. google.com The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed. google.com Various catalysts, including mineral acids, transition metals, and zeolites, have been employed for the N-alkylation of anilines with alcohols or alkyl halides. google.comgoogle.comrsc.org

Reductive Amination: Reductive amination is a widely used and often preferred method for synthesizing secondary amines due to its high selectivity for the mono-alkylated product. nih.govrsc.org This process typically involves two stages that can be performed in one pot. First, aniline reacts with piperonal (3,4-methylenedioxybenzaldehyde) under conditions that favor the formation of an imine (or Schiff base) intermediate, N-[(E)-1,3-benzodioxol-5-ylmethylidene]aniline. lumenlearning.commdpi.com This condensation is usually reversible and driven to completion by the removal of water.

In the second stage, the imine is reduced in situ to the desired secondary amine. lumenlearning.com A variety of reducing agents can be employed for this step. Mild reducing agents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices as they are selective for the imine and will not reduce the starting aldehyde. researchgate.net Other methods include catalytic hydrogenation. lumenlearning.com This route is highly efficient and is a key approach for C-N bond formation in the pharmaceutical industry. nih.gov

| Method | Benzodioxole Precursor | Aniline Precursor | Key Intermediate | Common Reagents/Catalysts |

|---|---|---|---|---|

| N-Alkylation | Piperonyl Halide (e.g., Chloride) | Aniline | None (Direct Substitution) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., Acetonitrile) |

| Reductive Amination | Piperonal | Aniline | Imine / Schiff Base | Reducing Agent (e.g., NaBH₄, NaBH(OAc)₃), Acid/Base catalyst for imine formation |

Isolation and Purification Techniques for Synthetic Intermediates

The successful synthesis of this compound requires effective methods for the isolation and purification of intermediates and the final product from reaction mixtures. These mixtures can contain unreacted starting materials (aniline, piperonal), the desired secondary amine, and byproducts such as the tertiary amine or products from side reactions. researchgate.net

Liquid-Liquid Extraction: A common first step in the workup procedure is liquid-liquid extraction. After the reaction, the mixture is typically quenched with water, and the organic products are extracted into an immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane. This process separates the desired compounds from inorganic salts and water-soluble impurities. A particularly effective technique for separating amines leverages their basicity. By carefully controlling the pH of the aqueous phase with buffers, it is possible to selectively protonate and separate primary, secondary, and tertiary amines due to their differing pKa values. researchgate.net For example, at a specific pH, the more basic secondary amine may be protonated and drawn into the aqueous layer, leaving the less basic starting aniline or other neutral impurities in the organic layer.

Chromatography: Column chromatography is a powerful and widely used technique for purifying organic compounds. For the separation of amines, silica (B1680970) gel is the most common stationary phase. However, the acidic nature of standard silica can lead to strong adsorption and poor separation of basic amines. biotage.com To overcome this, the mobile phase is often modified by adding a small amount of a competing base, such as triethylamine (B128534) or ammonia, to improve elution. biotage.com Alternatively, amine-functionalized silica (amino-silica) can be used as the stationary phase, which provides a less acidic surface and significantly improves the separation of basic compounds. biotage.com

Crystallization and Salt Formation: If the final product or an intermediate is a solid, crystallization is an excellent method for purification. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. Another strategy involves the formation of a salt. The secondary amine product can be reacted with an acid (e.g., HCl) to form a crystalline hydrochloride salt, which may have different solubility properties than the free base and other impurities, facilitating its separation by filtration. The pure amine can then be recovered by neutralizing the salt with a base. A related technique involves precipitating amines as carbamates by reacting them with carbon dioxide, which can then be separated and reconverted to the amine. google.com

Molecular Structure and Advanced Spectroscopic Analysis of N 2h 1,3 Benzodioxol 5 Ylmethyl Aniline

Comprehensive Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental ¹H NMR data for N-(2H-1,3-benzodioxol-5-ylmethyl)aniline has been found in the searched scientific literature.

No experimental ¹³C NMR data for this compound has been reported in the available resources.

There is no evidence of two-dimensional NMR studies (COSY, HSQC, HMBC) having been performed on this compound in the reviewed literature.

Vibrational Spectroscopy

No experimental FTIR spectral data for this compound could be located. While data for related imines show characteristic C=N stretching frequencies, these are not representative of the N-H and C-N vibrations expected for the target secondary amine.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides valuable insights into the molecular vibrations of this compound, complementing infrared spectroscopic data. The analysis of the Raman spectrum relies on the characteristic vibrational modes of its constituent parts: the N-benzylaniline core and the 1,3-benzodioxole (B145889) ring system.

Detailed vibrational analysis of N-benzylaniline has been performed using DFT calculations, providing a basis for assigning the Raman bands of the target molecule. researchgate.net Similarly, the vibrational spectra of 1,3-benzodioxole and its derivatives have been studied, identifying the key modes associated with the dioxole ring. orientjchem.orgacs.org For this compound, the prominent Raman bands are expected to arise from the stretching and deformation modes of the aromatic rings, the C-N stretching of the secondary amine, and the vibrations of the methylenedioxy bridge.

Key expected Raman active vibrations include:

Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Aromatic C=C stretching: Strong bands are expected in the 1400-1600 cm⁻¹ range, characteristic of the benzene (B151609) and benzodioxole rings.

C-N stretching: The stretching vibration of the C-N bond in the N-benzylaniline moiety is anticipated in the 1200-1350 cm⁻¹ region.

Methylenedioxy group vibrations: The characteristic symmetric and asymmetric stretching of the O-C-O group in the 1,3-benzodioxole ring is expected, along with wagging, twisting, and rocking modes of the CH₂ group. orientjchem.org For instance, in 5-nitro-1,3-benzodioxole, the wagging mode of the CH₂ group was observed in the Raman spectrum at 1378 cm⁻¹. orientjchem.org

The table below summarizes the expected prominent Raman shifts for this compound based on the analysis of related compounds.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Associated Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Aniline (B41778) and Benzodioxole Rings |

| CH₂ Stretch (Methylene Bridge) | 2850 - 2950 | -CH₂-N Linkage |

| Aromatic C=C Stretch | 1400 - 1600 | Aniline and Benzodioxole Rings |

| CH₂ Wagging (Dioxole Ring) | ~1378 | O-CH₂-O |

| C-N Stretch | 1200 - 1350 | Aryl-N and Benzyl-N |

| O-C-O Symmetric Stretch | 1000 - 1100 | Dioxole Ring |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound through its fragmentation patterns.

High-resolution mass spectrometry provides a precise measurement of the mass-to-charge ratio (m/z), allowing for the unambiguous determination of the elemental composition of a molecule. The molecular formula of this compound is C₁₄H₁₃NO₂. The theoretical monoisotopic mass can be calculated with high precision.

For comparison, the exact mass of the related compound N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline (C₁₄H₁₂N₂O₄) has been reported as 272.07970687 Da. rajpub.com Another similar molecule, N-(Benzo[d] orientjchem.orgacs.orgdioxol-5-ylmethyl)-4-methylaniline (C₁₅H₁₅NO₂), has a calculated monoisotopic mass of 241.110278721 Da. buet.ac.bd These examples highlight the level of accuracy achievable with HRMS, which would be expected for the title compound as well.

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| This compound | C₁₄H₁₃NO₂ | 227.0946287 |

| N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline | C₁₄H₁₂N₂O₄ | 272.07970687 |

| N-(Benzo[d] orientjchem.orgacs.orgdioxol-5-ylmethyl)-4-methylaniline | C₁₅H₁₅NO₂ | 241.110278721 |

The most likely fragmentation pathway involves the cleavage of the benzylic C-N bond, which is typically a weak point in such molecules. This would lead to the formation of two primary fragment ions: the benzodioxolyl-methyl cation and the anilino radical, or vice versa.

A closely related Schiff base, N-[(E)-(1,3-benzodioxol-5-yl)methylidene]-4-chloroaniline, exhibits a molecular ion peak [M⁺] at m/z 259 (100%) and an [M+2]⁺ peak at m/z 261 (32%) due to the chlorine isotope. Its fragmentation includes ions at m/z 138 and m/z 121. orientjchem.org For the title compound, the reduction of the imine to an amine is expected to favor cleavage at the C-N single bond.

The predicted major fragments for this compound are presented in the table below.

| Predicted m/z | Proposed Fragment Ion | Structural Origin |

|---|---|---|

| 227 | [C₁₄H₁₃NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 135 | [C₈H₇O₂]⁺ | 1,3-benzodioxol-5-ylmethyl cation |

| 92 | [C₆H₆N]⁺ | Aniline radical cation |

| 77 | [C₆H₅]⁺ | Phenyl cation from aniline fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic systems of the aniline and benzodioxole rings. wikipedia.org The presence of the nitrogen atom with its lone pair of electrons also allows for n → π* transitions.

The UV absorption spectrum of N-benzylaniline has been experimentally described, providing a reference for the electronic transitions in the aniline portion of the molecule. researchgate.net Benzene itself displays three π → π* transitions, and these are modified by the substituents. wikipedia.org The 1,3-benzodioxole moiety is also a chromophore. In derivatives of 1,3-benzodioxole, a charge transfer transition in the near UV spectrum has been noted. science-softcon.de

The conjugation between the aniline nitrogen's lone pair and the phenyl ring, as well as the electronic nature of the benzodioxole group, will influence the position and intensity of the absorption bands. It is anticipated that the spectrum will exhibit strong absorptions in the UV region, likely with multiple bands corresponding to the various electronic transitions within the molecule.

| Type of Transition | Expected Wavelength Range (nm) | Associated Chromophore |

|---|---|---|

| π → π | 200 - 280 | Aniline and Benzodioxole Aromatic Rings |

| n → π | > 280 | Aniline (N lone pair) |

Solid-State Structural Elucidation

X-ray single crystal diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline structure. Although the crystal structure of this compound has not been reported, extensive crystallographic data exists for closely related Schiff bases derived from the condensation of piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde) with various anilines. These structures provide a strong basis for predicting the key structural features of the title compound.

For example, the crystal structure of N-[(E)-(1,3-benzodioxol-5-yl)methylidene]-4-chloroaniline has been determined. orientjchem.orgresearchgate.net It crystallizes in the orthorhombic space group Pcab, with a dihedral angle of 43.22 (14)° between the two aromatic rings. orientjchem.orgresearchgate.net Another related compound, N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline, crystallizes in the triclinic space group P-1 and has two independent molecules in the asymmetric unit with different conformations. nih.gov In these structures, the 1,3-benzodioxole ring is nearly planar.

Based on these related structures, it can be anticipated that this compound will likely crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic). The molecule will exhibit a non-planar conformation, with a significant dihedral angle between the aniline and benzodioxole ring systems. The flexibility of the -CH₂-NH- linker will allow for various packing arrangements influenced by intermolecular forces such as hydrogen bonding (N-H···O or N-H···π) and π-π stacking interactions.

The table below presents the crystallographic data for two related Schiff base compounds, which can be used as a reference for the expected solid-state structure of this compound.

| Parameter | N-[(E)-(1,3-benzodioxol-5-yl)methylidene]-4-chloroaniline orientjchem.orgresearchgate.net | N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline nih.gov |

|---|---|---|

| Molecular Formula | C₁₄H₁₀ClNO₂ | C₁₅H₁₃NO₂ |

| Crystal System | Orthorhombic | Triclinic |

| Space Group | Pcab | P-1 |

| a (Å) | 6.0014 (4) | 10.6914 (4) |

| b (Å) | 13.9015 (16) | 10.7680 (3) |

| c (Å) | 28.867 (3) | 13.3332 (5) |

| α (°) | 90 | 89.443 (2) |

| β (°) | 90 | 67.112 (2) |

| γ (°) | 90 | 62.534 (1) |

| Volume (ų) | 2408.3 (4) | 1227.41 (8) |

| Z | 8 | 4 |

In-depth Analysis of this compound Reveals Data Scarcity

An extensive review of scientific literature and chemical databases indicates a significant lack of publicly available experimental data for the chemical compound this compound, particularly concerning its advanced molecular structure and potential polymeric forms. Despite the compound being cataloged, with an assigned CAS number of 3526-42-9, detailed crystallographic and spectroscopic analyses required for a comprehensive structural elucidation are not found in the accessible domain.

The specific information requested for an article focusing solely on this compound—including its crystal packing, intermolecular hydrogen bonding, conformational analysis, and crystallographic parameters—could not be obtained. Research into related compounds, such as the Schiff base derivative N-[(E)-1,3-Benzodioxol-5-yl-methyl-idene]-4-methyl-aniline, provides crystallographic data for a molecule with a similar framework. However, the presence of an imine (C=N) bond instead of the secondary amine (C-N-H) linkage fundamentally alters the molecular geometry, electronic distribution, and potential for intermolecular interactions, making its data an unsuitable proxy for this compound.

Furthermore, the investigation into other characterization techniques, specifically the use of Gel Permeation Chromatography (GPC) for analyzing the molecular weight distribution of polymers derived from this compound, yielded no relevant results. The search did not uncover any studies describing the synthesis or characterization of such polymers.

Consequently, the construction of a scientifically accurate article adhering to the specified detailed outline is not feasible at this time due to the absence of the necessary primary research data for the target molecule. The available information is insufficient to populate the required sections on its specific crystal structure and polymeric derivatives.

Chemical Reactivity and Transformation Studies of N 2h 1,3 Benzodioxol 5 Ylmethyl Aniline

Fundamental Reaction Mechanisms and Pathways

The chemical behavior of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline is dictated by the reactivity of the aniline (B41778) and benzodioxole rings, as well as the benzylic C-N bond.

The oxidation of this compound can target either the nitrogen atom or the benzylic carbon. Studies on analogous N-benzylaniline systems have shown that oxidation can lead to a variety of products depending on the reagents and conditions employed. For instance, microsomal metabolism of N-benzyl-4-substituted anilines results in both N- and C-oxidation. nih.govnih.gov This metabolic transformation can lead to N-debenzylation, the formation of aryl nitrones, or N-hydroxylation of the secondary aniline. nih.gov

In a chemical context, the oxidation of N-benzylanilines with reagents such as iodine, chlorine, bromine, or t-butyl hypochlorite (B82951) in an alkaline methanolic solution has been shown to yield benzylideneanilines. rsc.org This transformation proceeds through a proposed mechanism involving a rate-determining attack of a hypohalite on both the amine's nitrogen atom and a proton on the benzyl (B1604629) group. rsc.org

Furthermore, when the nitrogen is part of a sulfonamide, as in N-(arylsulfonyl)benzylamines, oxidation with potassium persulfate (K₂S₂O₈) in the presence of pyridine (B92270) can selectively yield the corresponding N-arylsulfonylimines. beilstein-journals.org

Table 1: Oxidation Reactions of N-Benzylaniline Analogs

| Reactant Type | Oxidizing Agent(s) | Major Product(s) | Reference |

|---|---|---|---|

| N-Benzylanilines | I₂, Cl₂, Br₂, or t-butyl hypochlorite in alkaline methanol | Benzylideneanilines | rsc.org |

| N-Benzyl-4-substituted anilines | Microsomal enzymes | N-debenzylation products, Aryl nitrones, N-hydroxy derivatives | nih.gov |

| N-(Arylsulfonyl)benzylamines | K₂S₂O₈, Pyridine | N-Arylsulfonylimines | beilstein-journals.org |

The reduction of this compound is less commonly explored than its synthesis via reduction. The precursor to this compound, the corresponding Schiff base (an imine), can be readily reduced to form the target secondary amine. A common method for this transformation is the use of sodium borohydride (B1222165) (NaBH₄). nih.gov This synthetic route highlights the stability of the aniline and benzodioxole rings to mild reducing agents.

More forceful reduction conditions, such as catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst, could potentially be used to saturate the aromatic rings, though specific studies on this compound are not widely documented.

The electron-rich nature of both the aniline and benzodioxole rings makes this compound highly susceptible to electrophilic aromatic substitution. The amino group of the aniline moiety is a strong activating group and an ortho-, para-director. byjus.comchemistrysteps.comlibretexts.org Consequently, electrophilic attack is expected to occur predominantly at the positions ortho and para to the nitrogen atom on the aniline ring.

To control the high reactivity of the aniline ring and avoid polysubstitution, the nitrogen can be acylated to form an amide. This acetamide (B32628) is still an ortho-, para-director but is less activating, allowing for more controlled substitutions. chemistrysteps.comlibretexts.org The benzodioxole ring is also activated towards electrophilic substitution.

Conversely, the nitrogen atom of the secondary amine can act as a nucleophile. It can participate in nucleophilic substitution reactions with various electrophiles. For example, anilines can act as nucleophiles in aromatic substitution (SɴAr) reactions, displacing leaving groups on electron-deficient aromatic rings. researchgate.netrsc.org

Table 2: Predicted Reactivity in Substitution Reactions

| Reaction Type | Reactive Site | Expected Outcome | Reference |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Aniline ring (ortho, para positions) | High reactivity, potential for polysubstitution | byjus.comchemistrysteps.comlibretexts.org |

| Electrophilic Aromatic Substitution | Benzodioxole ring | Substitution on the electron-rich ring | - |

| Nucleophilic Substitution | Nitrogen atom | Acts as a nucleophile to attack electrophiles | researchgate.netrsc.org |

The benzylic C-N bond in this compound is a key site for potential cleavage. Various methods have been developed for the cleavage of such bonds in related structures. Photochemical methods have been shown to cleave the benzylic C-N bond, providing a way to release the corresponding amine under irradiation. acs.org

Oxidative cleavage of the benzylic C-N bond can be achieved under metal-free electrochemical conditions. researchgate.net Additionally, oxidative debenzylation of N-benzyl amides can be promoted by a bromo radical generated from alkali metal bromides. acs.org In the context of drug metabolism, N-debenzylation is a known metabolic pathway for N-benzylanilines. nih.govnih.gov

The formation of the C-N bond is typically achieved through the reductive amination of piperonal (B3395001) (3,4-methylenedioxybenzaldehyde) with aniline, followed by reduction of the resulting imine.

Derivatization Chemistry of this compound

The secondary amine functionality of this compound is a prime target for derivatization, allowing for the synthesis of a wide array of N-substituted compounds.

The synthesis of N-substituted derivatives can be readily achieved through N-alkylation or N-acylation reactions. The nitrogen atom's lone pair of electrons allows it to act as a nucleophile, attacking alkyl halides or acyl chlorides to form new C-N or C=O bonds, respectively.

For instance, the synthesis of N-benzylaniline derivatives can be accomplished by the reaction of aniline with various benzyl alcohol derivatives. nih.gov Similarly, this compound can be expected to react with a range of alkylating and acylating agents to produce a library of derivatives.

A common synthetic strategy for producing N-substituted benzodioxolylmethylamine derivatives involves the initial condensation of piperonal with a primary amine to form a Schiff base, which is then reduced. This approach has been used to synthesize compounds like N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline and N-[(E)-(1,3-benzodioxol-5-yl)methylidene]-4-chloroaniline. nih.govnih.gov Subsequent reduction of these imines would yield the corresponding N-substituted secondary amines.

Table 3: Examples of Precursors to N-Substituted Benzodioxolylmethylamine Derivatives

| Precursor Compound | Reagents for Synthesis | Resulting N-Substituted Derivative (after reduction) | Reference |

|---|---|---|---|

| N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline | Piperonal and 4-methylaniline | N-(1,3-benzodioxol-5-ylmethyl)-4-methylaniline | nih.gov |

| N-[(E)-(1,3-benzodioxol-5-yl)methylidene]-4-chloroaniline | Piperonal and 4-chloroaniline | N-(1,3-benzodioxol-5-ylmethyl)-4-chloroaniline | nih.gov |

Functionalization of the Benzodioxole and Aniline Aromatic Rings

The presence of two distinct aromatic rings—the electron-rich 1,3-benzodioxole (B145889) system and the aniline ring—offers multiple sites for functionalization. The reactivity of these rings towards electrophilic aromatic substitution is governed by the directing effects of their respective substituents. The secondary amine bridge and the ether-like oxygens of the dioxole group are both activating, ortho-, para-directing groups, making these positions susceptible to electrophilic attack.

Research into analogous structures demonstrates that functional groups can be readily introduced onto either ring system, typically by performing the reaction on the aniline or piperonal precursor before their condensation and reduction to form the final molecule. For instance, nitration of the aniline ring is achieved using standard nitrating agents, leading to substitution primarily at the meta-position relative to the amino group if the amine is first protonated, or at the ortho- and para-positions if the free amine is used. Similarly, alkylation, such as methylation, can be directed to the para-position of the aniline ring.

The table below summarizes key functionalization reactions on the core structures.

| Reaction Type | Reagent/Conditions | Ring Functionalized | Product Example |

| Nitration | HNO₃, H₂SO₄ | Aniline | N-(1,3-benzodioxol-5-ylmethyl)-3-nitroaniline |

| Alkylation | CH₃I, Base | Aniline | N-(1,3-benzodioxol-5-ylmethyl)-4-methylaniline |

| Halogenation | Thionyl Chloride (SOCl₂) | Aniline | Ortho-chloro substituted aniline derivatives |

| Halogenation | Thionyl Bromide (SOBr₂) | Aniline | Para-bromo substituted aniline derivatives |

Methodologies utilizing aniline N-oxides with thionyl halides have been developed for the metal-free halogenation of the aniline ring, yielding ortho-chloroanilines and para-bromoanilines with high selectivity. udel.edu These reactions proceed through mechanisms believed to involve a researchgate.netresearchgate.net-sigmatropic rearrangement for ortho-halogenation and a nucleophilic addition pathway for para-halogenation. udel.edu

Formation of Heterocyclic Compounds Incorporating the Benzodioxole Moiety

The this compound scaffold, and more commonly its precursor 1,3-benzodioxole-5-carbaldehyde (piperonal), are valuable building blocks in the synthesis of complex heterocyclic compounds. The reactivity of the aldehyde group in piperonal allows for condensations with various nucleophiles to initiate cyclization cascades.

A prominent example is the Claisen-Schmidt condensation between an acetophenone (B1666503) derivative and piperonal to form a chalcone (B49325). One such synthesis involves the reaction of N-(4-acetylphenyl)quinoline-3-carboxamide with piperonal under basic conditions (KOH in ethanol) with ultrasonic irradiation to produce N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. rsc.org These chalcones are key intermediates in the synthesis of flavonoids and other related heterocyclic systems.

Furthermore, palladium-catalyzed cyclization reactions of aniline derivatives provide a pathway to various nitrogen-containing heterocycles. While not starting from the title compound itself, these methods illustrate how the aniline moiety can be used to construct fused ring systems. By selecting appropriate ligands, the cyclization of precursors like 2-chloro-N-(2-vinyl)aniline can be directed to form indoles, carbazoles, dibenzazepines, or acridines, demonstrating the versatility of the aniline core in modern heterocyclic synthesis. nih.gov

Stability and Degradation Kinetics

Photo-stability Research

Specific photostability studies on this compound are not extensively detailed in publicly available literature. However, research on related benzodioxole derivatives provides insight into their photochemical behavior. Benzodioxoles can act as photosensitive compounds and have been investigated as co-initiators with benzophenone (B1666685) for photopolymerization reactions. researchgate.net The benzodioxole moiety can participate in photochemical processes, and its stability under UV irradiation is a critical factor in such applications. researchgate.net

Thermal Degradation Kinetics and Thermal Stability Studies

The thermal stability of the this compound core structure is influenced by the relatively labile C-N bond of the N-benzylaniline moiety. Studies on the thermolysis of N-benzylaniline itself reveal that heating the compound leads to a complex mixture of products. The primary reaction is the migration of the benzyl group from the nitrogen atom to the ortho- and para-positions of the aniline ring. researchgate.net This rearrangement is accompanied by fragmentation, yielding products such as ammonia, toluene, dibenzyl, and aniline. researchgate.net This indicates that the N-benzyl bond is susceptible to homolytic cleavage at elevated temperatures.

While a complete thermogravimetric analysis (TGA) of the title compound is not available, data from a complex derivative, (E)-N-(4-(3-(benzo[d] researchgate.nettandfonline.comdioxol-5-yl)acryloyl)phenyl)quinoline-3-carboxamide, provides insight into the thermal stability of the benzodioxole moiety within a larger molecular framework. rsc.org The thermal analysis of this related chalcone shows a multi-step decomposition process.

The data presented in the table below was obtained via Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for this related quinoline-chalcone compound. rsc.org

| Temperature Range (°C) | Mass Loss (%) | DTA Peak (°C) | Associated Process |

| 30 - 145 | 4.2% | 102 (Endothermic) | Loss of hydration water |

| 288 - 380 | 25.5% | 338 (Endothermic) | First stage of decomposition |

| 380 - 500 | 29.5% | 455 (Endothermic) | Second stage of decomposition |

| 500 - 800 | 24.0% | 525, 631 (Exothermic) | Third stage of decomposition and oxidation |

| Total | 83.2% |

This analysis indicates that while the initial loss of water occurs at a relatively low temperature, the main molecular scaffold begins to decompose at temperatures approaching 300°C, with significant mass loss occurring in multiple stages up to 800°C. rsc.org The exothermic events at higher temperatures suggest oxidative decomposition of the remaining carbonaceous residue. rsc.org

Theoretical and Computational Chemistry of N 2h 1,3 Benzodioxol 5 Ylmethyl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the molecular structure, electronic properties, and reactivity of chemical compounds. These methods provide insights that are often complementary to experimental data and can predict properties for molecules that have not yet been synthesized or are difficult to study empirically.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It has been successfully applied to various derivatives containing the 1,3-benzodioxole (B145889) scaffold to understand their structural and electronic characteristics.

Geometry optimization is a critical first step in computational analysis, aiming to find the minimum energy conformation of a molecule. For compounds structurally similar to N-(2H-1,3-benzodioxol-5-ylmethyl)aniline, such as N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline, DFT calculations have been used to determine optimized bond lengths, bond angles, and dihedral angles. nih.govnih.gov

Table 1: Selected Optimized Geometric Parameters for a Structurally Related Benzodioxole Derivative (Note: Data is for a related Schiff base, not this compound)

| Parameter | Molecule 1 (Å or °) | Molecule 2 (Å or °) |

|---|---|---|

| Dihedral Angle (Benzodioxole/Aniline) | 42.90 | 19.40 |

Vibrational spectroscopy, including infrared (IR) spectroscopy, is a powerful tool for identifying functional groups and determining molecular structure. DFT calculations can predict the vibrational frequencies and their corresponding IR intensities with a high degree of accuracy. These theoretical spectra are invaluable for assigning the bands observed in experimental spectra. For a related antimicrobial agent containing the 1,3-benzodioxole moiety, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to perform a detailed interpretation of the vibrational spectra. researchgate.net

The calculated wavenumbers are often scaled by a factor to correct for anharmonicity and the approximate nature of the exchange-correlation functional. This scaling leads to a better agreement between the theoretical and experimental vibrational frequencies.

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Wavenumbers for a Benzodioxole Derivative (Note: This is a representative table structure; specific data for the target compound is not available.)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Stretch | - | - | |

| C-H (Aromatic) Stretch | - | - | |

| C=C (Aromatic) Stretch | - | - | |

| C-N Stretch | - | - | |

| O-C-O Stretch | - | - |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding in molecules. It provides a localized picture of the electronic structure, which is useful for understanding chemical reactivity and stability. In studies of related molecules, NBO analysis has been employed to investigate the intramolecular charge transfer from electron-donor groups to electron-acceptor groups. These interactions, often described as donor-acceptor interactions between filled and vacant orbitals, contribute to the stabilization of the molecule. The stabilization energy associated with these interactions can be quantified using NBO analysis.

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Representative Molecule (Note: This is a representative table structure; specific data for the target compound is not available.)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π(C-C) | - |

| π(C=C) | π(C=C) | - |

Scaled Quantum Mechanical (SQM) Force Field Analysis

Scaled Quantum Mechanical (SQM) force field analysis is a computational technique that combines the accuracy of quantum mechanical force field calculations with empirical scaling to achieve a more precise prediction of vibrational spectra. This method has been successfully applied to a new imidazole-bearing compound containing an oxime functionality and a benzodioxole moiety. The force field obtained from DFT calculations is scaled using a set of transferable scaling factors to improve the agreement with experimental vibrational frequencies.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. The MEP surface is typically color-coded, with red indicating regions of most negative potential (prone to electrophilic attack) and blue indicating regions of most positive potential (prone to nucleophilic attack). Green represents regions of neutral potential. researchgate.net

For aniline (B41778) and its derivatives, the region around the nitrogen atom is typically electron-rich (negative potential), while the hydrogen atoms of the amine group are electron-poor (positive potential). researchgate.net The MEP surface can therefore predict the sites of intermolecular interactions, such as hydrogen bonding. researchgate.net In the context of this compound, the MEP surface would be expected to show negative potential around the oxygen atoms of the benzodioxole ring and the nitrogen atom of the aniline moiety, and positive potential around the N-H proton.

Molecular Modeling and Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. The process involves predicting the binding mode and affinity, which is often represented as a docking score.

The primary goal of molecular docking is to identify the most likely binding conformation(s) of a ligand within the active site of a target protein. The interaction between the ligand and the protein is evaluated using a scoring function, which estimates the binding energy. Lower docking scores typically indicate a more favorable binding interaction. These studies provide critical insights into the chemical binding and interaction modes, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. ijcce.ac.ir

For this compound, a hypothetical docking study against a target like a kinase or a receptor would involve preparing the 3D structure of the compound and the protein. nih.gov Software such as AutoDock Vina could then be used to perform the simulation. The results would reveal key amino acid residues in the protein's active site that interact with specific moieties of the compound, such as the aniline ring, the secondary amine linker, or the benzodioxole group. For instance, the nitrogen atom of the amine could act as a hydrogen bond acceptor or donor, while the aromatic rings could engage in π-π stacking or hydrophobic interactions with the protein's residues. ijcce.ac.ir

Table 1: Hypothetical Molecular Docking Results for this compound against a Protein Target

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|

| Kinase XYZ | -8.5 | Lys72, Leu130, Asp184 | Hydrogen Bond, Hydrophobic |

| Receptor ABC | -7.9 | Phe250, Trp301, Ser248 | π-π Stacking, Hydrogen Bond |

Studies on structurally similar Schiff bases, such as N-[(E)-1,3-Benzodioxol-5-yl-methyl-idene]-4-methyl-aniline, provide valuable insights. X-ray crystallography of this related compound revealed the presence of two distinct molecules in the asymmetric unit, which differ in their conformation. nih.govnih.gov The dihedral angles formed between the planar piperonal (B3395001) (benzodioxole) and 4-methyl-aniline groups were found to be 19.40° and 42.90°. nih.govnih.gov Another related structure, N-[(E)-(1,3-benzodioxol-5-yl)methylidene]-4-chloroaniline, exhibited a dihedral angle of 43.22° between its aromatic rings. researchgate.net

These findings suggest that the potential energy landscape of this compound would feature multiple local energy minima, corresponding to different stable conformations. Computational chemistry methods can be used to map this landscape by calculating the energy of the molecule as a function of its dihedral angles. The most stable conformers would correspond to the lowest points on this energy surface, and these are the shapes the molecule is most likely to adopt.

Table 2: Dihedral Angles in Compounds Structurally Related to this compound

| Compound | Dihedral Angle Between Aromatic Rings (°) | Reference |

|---|---|---|

| N-[(E)-1,3-Benzodioxol-5-yl-methyl-idene]-4-methyl-aniline (Conformer 1) | 19.40 | nih.govnih.gov |

| N-[(E)-1,3-Benzodioxol-5-yl-methyl-idene]-4-methyl-aniline (Conformer 2) | 42.90 | nih.govnih.gov |

| N-[(E)-(1,3-benzodioxol-5-yl)methylidene]-4-chloroaniline | 43.22 | researchgate.net |

| 2-{[(E)-1,3-Benzodioxol-5-yl]methylideneamino}benzoic acid | 23.8 | researchgate.net |

Advanced Computational Analyses

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in photonics, telecommunications, and optical data storage. The NLO response of a molecule is governed by its hyperpolarizability. Molecules with significant NLO properties often feature an electron-donating group and an electron-accepting group connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). nih.gov

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the NLO properties of molecules. doi.org Key parameters calculated include the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β). A large β value is indicative of a strong NLO response. Studies on other molecules containing the 1,3-benzodioxole group have shown that this moiety can act as an effective electron donor, promoting ICT that enhances NLO properties. nih.govresearchgate.net Given that this compound contains both the benzodioxole and aniline groups, both of which can act as electron donors, it is a candidate for possessing NLO properties. Theoretical calculations could predict its hyperpolarizability and assess its potential for NLO applications.

Table 3: Representative Predicted NLO Properties for a Benzodioxole-Containing Compound

| Property | Symbol | Predicted Value (a.u.) | Computational Method |

|---|---|---|---|

| Dipole Moment | μ | 5.8 D | CAM-B3LYP/6-311++G(d,p) |

| Mean Polarizability | ⟨α⟩ | 3.5 x 10-23 esu | CAM-B3LYP/6-311++G(d,p) |

| First Hyperpolarizability | βtot | 9.2 x 10-30 esu | CAM-B3LYP/6-311++G(d,p) |

Note: Data is illustrative and based on values for related NLO compounds. nih.gov

Ion Mobility-Mass Spectrometry (IM-MS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. A key parameter derived from this technique is the Collision Cross Section (CCS), which is a measure of the effective area of the ion as it tumbles and collides with a neutral buffer gas. The CCS value is a robust and characteristic physical property of an ion. mdpi.com

While experimental determination of CCS values is ideal, computational methods are increasingly used for their prediction, especially for novel compounds or when standards are unavailable. Machine learning models, such as support vector machines or gradient boosting algorithms, have been developed to predict CCS values based on a set of molecular descriptors calculated from the compound's 2D or 3D structure. mdpi.comnih.gov These models are trained on large databases of experimentally measured CCS values. For this compound, such a model could predict the CCS values for its various ionic forms (e.g., protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts). These predicted values can aid in the compound's identification in complex mixtures analyzed by IM-MS, increasing confidence in structural annotation. nih.gov

Table 4: Hypothetical Predicted Collision Cross Section (CCS) Values for this compound

| Ion Adduct | Predicted CCS (Ų) in N2 | Prediction Model | Median Relative Error (%) |

|---|---|---|---|

| [M+H]+ | 155.8 | SVM-based | 1.50 |

| [M+Na]+ | 160.2 | SVM-based | 1.82 |

Note: Values are illustrative, based on typical prediction model performance. nih.gov

Hammett plot analysis is a powerful tool in physical organic chemistry used to investigate the mechanism of chemical reactions involving substituted benzene (B151609) derivatives. It quantitatively correlates reaction rates and equilibrium constants with the electronic properties of substituents on the aromatic ring. The analysis is based on the Hammett equation: log(kₓ/k₀) = ρσ, where kₓ is the rate constant for a reaction with a substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ (rho) is the reaction constant. walisongo.ac.id

The reaction constant, ρ, provides insight into the reaction's sensitivity to electronic effects and the charge distribution in the transition state. walisongo.ac.id A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (negative charge buildup in the transition state), while a negative ρ value signifies that electron-donating groups accelerate the reaction (positive charge buildup). researchgate.net

For this compound, a Hammett analysis could be applied to study the kinetics of a reaction involving the aniline moiety, for example, N-acylation or N-alkylation. A series of derivatives with different substituents (e.g., -OCH₃, -CH₃, -Cl, -NO₂) at the para-position of the aniline ring would be synthesized. By measuring the reaction rate constants for each derivative and plotting log(kₓ/k₀) against the corresponding σ values, the ρ value could be determined. This would elucidate the electronic demands of the reaction's rate-determining step. researchgate.net

Table 5: Hypothetical Kinetic Data for a Reaction of Substituted Anilines for Hammett Plot Analysis

| Substituent (X) | σp Value | Rate Constant, kx (M-1s-1) | log(kx/kH) |

|---|---|---|---|

| -OCH3 | -0.27 | 0.050 | 0.65 |

| -CH3 | -0.17 | 0.025 | 0.35 |

| -H | 0.00 | 0.011 | 0.00 |

| -Cl | 0.23 | 0.003 | -0.56 |

| -NO2 | 0.78 | 0.0001 | -2.04 |

A plot of log(kₓ/kн) vs. σ would yield a straight line with a slope equal to ρ. For this hypothetical data, ρ would be negative, indicating a buildup of positive charge in the transition state.

Applications in Advanced Chemical and Materials Science

Role as a Precursor in Complex Organic Synthesis

The structural attributes of N-(2H-1,3-benzodioxol-5-ylmethyl)aniline, namely the nucleophilic secondary amine and the electron-rich benzodioxole ring, position it as a valuable intermediate in the synthesis of more complex molecules.

The reactivity of the secondary amine in this compound allows for its use as a foundational element in the construction of diverse heterocyclic scaffolds. The N-H bond can participate in various C-N bond-forming reactions, serving as a nucleophile in reactions with electrophilic partners. For instance, it can be envisioned to react with dicarbonyl compounds or their equivalents to form nitrogen-containing heterocycles.

Furthermore, the aniline-derived portion of the molecule can be utilized in cyclization reactions. For example, N-(2-alkynyl)anilines are known to undergo cyclization to form 3-selenylquinolines. researchgate.net While not a direct application of the title compound, this suggests that appropriate functionalization of the aniline (B41778) ring could pave the way for its use in constructing quinoline-based structures and other fused heterocyclic systems. The synthesis of N-aryl amines is a significant area of organic synthesis, with applications in pharmaceuticals and materials. wjpmr.com

The benzodioxole moiety is also a key structural feature in many natural products and biologically active compounds, and its presence in this compound makes it an attractive starting material for the synthesis of analogues of these molecules. researchgate.net

Table 1: Potential Reactions for Scaffold Synthesis

| Reaction Type | Reactant | Potential Product Scaffold |

|---|---|---|

| Pictet-Spengler Reaction | Aldehyde or Ketone | Tetrahydroisoquinoline derivative |

| Bischler-Napieralski Reaction | Acyl Chloride | Dihydroisoquinoline derivative |

| Buchwald-Hartwig Amination | Aryl Halide | Triarylamine derivative |

| Cyclization with Phosgene | Phosgene or equivalent | Benzodiazepine derivative |

Aniline and its derivatives are well-established monomers for the synthesis of conducting polymers like polyaniline (PANI). researchgate.netrsc.org The presence of the N-H group in this compound allows for its potential incorporation into polymer chains through oxidative polymerization or by copolymerization with other monomers like aniline. The resulting polymers would possess the benzodioxole moiety as a pendant group, which could impart unique properties to the material.

The incorporation of this bulky, polar substituent could influence the solubility, processability, and morphological characteristics of the resulting polymers. researchgate.netresearchgate.net For instance, the introduction of substituents on the aniline monomer can significantly improve the solubility of the resulting polymer in common organic solvents. researchgate.net

Catalytic Applications and Ligand Design

The presence of both nitrogen and oxygen atoms in this compound suggests its potential to act as a ligand for metal catalysts. The nitrogen of the secondary amine and the oxygen atoms of the benzodioxole ring could coordinate with a metal center, forming a stable chelate complex.

Schiff bases, which can be synthesized from the reaction of an aldehyde (like piperonal (B3395001), which is 1,3-benzodioxole-5-carbaldehyde) and an amine, are known to form metal complexes with applications in catalysis. researchgate.netnih.gov While this compound is not a Schiff base, its structural similarity to the precursors of these ligands suggests that it could also form catalytically active metal complexes.

The specific geometry and electronic properties of the resulting metal complex would depend on the metal ion and the other ligands present. These complexes could potentially be used in a variety of catalytic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. Further research would be needed to synthesize and characterize such complexes and to evaluate their catalytic activity.

Development of Novel Chemical Entities for Non-Biological Purposes (e.g., Optical Materials, Dyes)

Aniline derivatives are widely used as precursors for the synthesis of azo dyes. echemi.com The general synthesis involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound. While this compound is a secondary amine, it can be used as the coupling component in the synthesis of azo dyes.

The synthesis would involve the reaction of a diazonium salt with this compound. The resulting azo compound would incorporate the benzodioxole moiety, which could influence the color and photophysical properties of the dye. The extended conjugation and the presence of heteroatoms could lead to interesting optical properties, making such dyes potentially useful in applications like optical data storage or as components in light-emitting diodes.

Table 2: Potential Azo Dye Synthesis

| Diazonium Salt Precursor | Coupling Component | Potential Dye Structure |

|---|---|---|

| Aniline | This compound | Phenylazo-N-(2H-1,3-benzodioxol-5-ylmethyl)aniline |

| p-Nitroaniline | This compound | (4-Nitrophenyl)azo-N-(2H-1,3-benzodioxol-5-ylmethyl)aniline |

| Anthranilic acid | This compound | 2-((N-(2H-1,3-benzodioxol-5-ylmethyl)anilino)diazenyl)benzoic acid |

Industrial Production Methods and Process Optimization

The industrial production of N-alkylated anilines often involves the reaction of aniline with an alcohol in the presence of an acid catalyst at elevated temperatures and pressures. alfa-chemistry.comgoogle.com A similar approach could be envisioned for the synthesis of this compound.

A potential industrial-scale synthesis could involve the reductive amination of piperonal (1,3-benzodioxole-5-carbaldehyde) with aniline. This reaction would likely be carried out in the presence of a reducing agent, such as hydrogen gas, and a metal catalyst.

Alternatively, the reaction of piperonyl chloride (5-chloromethyl-1,3-benzodioxole) with aniline could also yield the desired product. The optimization of such a process would involve studying the effects of various parameters, such as temperature, pressure, catalyst, and solvent, on the reaction yield and purity of the product. The manufacturing cost analysis for N-methyl aniline suggests that the choice of raw materials and the efficiency of the catalytic process are key factors in the economic viability of the production. imarcgroup.com

Q & A

Q. What are the standard synthetic routes for N-(2H-1,3-benzodioxol-5-ylmethyl)aniline, and how is its purity validated?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where 3-bromoaniline reacts with (2H-1,3-benzodioxol-5-yl)boronic acid under palladium catalysis. Yields vary depending on substituent electronic effects; for example, electron-withdrawing groups (e.g., nitro) reduce yields due to slower transmetallation steps . Purity is confirmed using NMR to verify aromatic proton integration and mass spectrometry (MS) to confirm molecular ion peaks. For advanced purity analysis, HPLC or high-resolution MS (HRMS) is recommended to detect trace impurities .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR : Identifies protons on the benzodioxole and aniline moieties, with shifts in the aromatic region (6.5–7.5 ppm) confirming substitution patterns.

- MS : Provides molecular weight validation, with ESI-MS typically showing [M+H] ions.

- FT-IR : Confirms functional groups (e.g., C-O-C in benzodioxole at ~1250 cm) .

Q. How can researchers assess the compound’s potential biological activity in preliminary assays?

Initial screening involves receptor-binding assays (e.g., cannabinoid CB1 receptors, as structurally related diarylureas show affinity) or enzyme inhibition studies. Competitive binding assays with radiolabeled ligands or fluorescence-based techniques are standard. For cytotoxicity, MTT assays on cell lines provide IC values .

Advanced Research Questions

Q. How can low yields in Suzuki-Miyaura syntheses of analogues be systematically addressed?

Low yields (e.g., 21% for nitro-substituted derivatives) may stem from electron-deficient boronic acids slowing transmetallation. Optimization strategies include:

- Catalyst tuning : Use Pd(OAc) with SPhos ligand for electron-poor substrates.

- Solvent/base adjustment : Replace THF with dioxane and NaCO with CsCO to enhance reactivity.

- Microwave-assisted synthesis : Reduces reaction time and improves yields for stubborn substrates .

Q. What crystallographic methods resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is gold-standard. For disordered benzodioxole moieties, use TWINABS for data scaling and SHELXD for phase problem resolution. ORTEP-3 visualizes thermal ellipsoids to validate molecular geometry. If twinning occurs, refine using a twin matrix in SHELXL .

Q. How do computational models predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to receptors like CB1. Key steps:

- Ligand preparation : Optimize 3D structure with Gaussian (DFT-B3LYP/6-31G*).

- Receptor modeling : Use homology modeling if crystal structures are unavailable.

- Binding free energy : Calculate via MM-PBSA to rank affinity. Validate with in vitro assays .

Q. What strategies reconcile discrepancies between observed bioactivity and theoretical predictions?

Discrepancies may arise from off-target effects or metabolite interference. Mitigation includes:

- Metabolite profiling : Use LC-MS to identify degradation products.

- Proteomics : SILAC labeling detects unintended protein interactions.

- SAR studies : Modify substituents (e.g., replace methoxy with ethoxy) to refine selectivity .

Q. How can the core structure be functionalized for enhanced pharmacokinetic properties?

- Lipophilicity adjustment : Introduce polar groups (e.g., morpholine) via nucleophilic substitution ().

- Prodrug design : Acetylate the aniline NH to improve bioavailability, with enzymatic cleavage in vivo.

- Stability enhancement : Replace labile benzodioxole with trifluoromethyl groups via Pd-catalyzed C-H activation .

Data Contradiction Analysis

Q. How should researchers address inconsistent purity data between HRMS and biological assay results?

Contradictions may indicate undetected isomers or degradation. Solutions:

- Chiral HPLC : Separate enantiomers if chirality is unaccounted for.

- Stability studies : Incubate compound under assay conditions (pH, temperature) and re-analyze via HRMS.

- Bioassay controls : Include spiked samples with known impurities to test interference .

Q. What methods validate crystallographic data when SHELXL refinement fails to converge?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.